REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C=O)C.C(N(CC)C(C)C)(C)C.[F:49][C:50]([F:60])([F:59])[C:51]1[CH:58]=[CH:57][C:54]([CH2:55][NH2:56])=[CH:53][CH:52]=1>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:56][CH2:55][C:54]2[CH:53]=[CH:52][C:51]([C:50]([F:49])([F:59])[F:60])=[CH:58][CH:57]=2)=[O:8])=[CH:4][N:3]=1 |f:1.2|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.6 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
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FC(C1=CC=C(CN)C=C1)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with an equal volume of saturated aqueous sodium bicarbonate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×)
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Type
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WASH
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Details
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The combined organic layers were washed successively with water, aqueous lithium chloride, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified on the Isco (120 g cartridge, chloroform to 12% MeOH in chloroform)
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Type
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CUSTOM
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Details
|
to the next reaction
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |